Bromoketene

Description

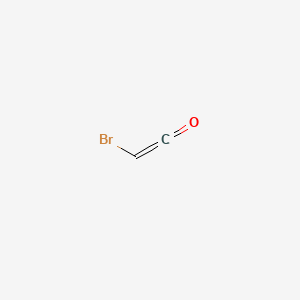

Structure

2D Structure

3D Structure

Properties

CAS No. |

78957-22-9 |

|---|---|

Molecular Formula |

C2HBrO |

Molecular Weight |

120.93 g/mol |

InChI |

InChI=1S/C2HBrO/c3-1-2-4/h1H |

InChI Key |

UYNIELWVDAGYCZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bromoketene and Its Precursors

Generation of Bromoketene In Situ

The transient nature of this compound necessitates its preparation within the reaction mixture, a process known as in situ generation. This approach prevents decomposition and polymerization, which are common issues with highly reactive ketenes. cam.ac.uk The two principal strategies for this are dehydrohalogenation of bromoacetyl halides and dehalogenation of α-haloacyl halides.

Dehydrohalogenation involves the elimination of a hydrogen halide from a precursor molecule. For this compound, this is typically achieved by treating a bromoacetyl halide with a non-nucleophilic base.

The most common method for generating this compound is the reaction of a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, with a tertiary amine base. cam.ac.uk Sterically hindered amines like triethylamine (B128534) are preferred because they act as bases to remove a proton rather than as nucleophiles that would attack the carbonyl carbon. libretexts.org The reaction is an elimination (E2) process where the base abstracts the acidic α-proton, leading to the concurrent elimination of the halide ion and the formation of the carbon-carbon double bond characteristic of the ketene (B1206846) functional group.

Table 1: Reagents for Dehydrohalogenation of Bromoacetyl Halides

| Precursor | Base | Product |

|---|---|---|

| Bromoacetyl bromide | Triethylamine | This compound |

| Bromoacetyl chloride | Triethylamine | This compound |

The mechanism begins with the abstraction of the proton on the carbon atom alpha to the carbonyl group of the bromoacetyl halide. This proton is acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. A tertiary amine base, such as triethylamine, removes this proton. libretexts.orglibretexts.org This deprotonation occurs in concert with the departure of the halide leaving group (e.g., bromide or chloride) from the carbonyl carbon. The electrons from the C-H bond shift to form a new pi bond between the two carbon atoms, resulting in the formation of this compound and a triethylammonium (B8662869) halide salt. The concerted nature of this E2 elimination is crucial for efficiently forming the unstable ketene.

An alternative, base-free route to generate reactive ketenes involves a dehalogenation procedure using a reducing metal, most notably zinc. cam.ac.uk This method, originally explored by Staudinger, utilizes an α-bromo acyl bromide as the starting material. cam.ac.uk The reaction involves the treatment of the precursor with activated zinc dust.

The mechanism is believed to proceed via oxidative addition of zinc metal into the carbon-halogen bond. For a precursor like α-bromoacetyl bromide, the zinc inserts into the α-carbon-bromine bond. This is followed by the elimination of zinc bromide (ZnBr₂) to generate the ketene. This method has been effectively adapted to modern flow chemistry systems, where a solution of the α-bromoacyl halide is passed through a column packed with zinc to generate the ketene in a controlled manner, minimizing side reactions like dimerization and polymerization. cam.ac.uk The α-bromo functionality in the acyl halide has been found to be important for the smooth generation of the corresponding ketene through this zinc-mediated process. cam.ac.uk

Dehydrohalogenation Reactions

Synthesis of this compound Derivatives

While this compound itself is typically used in situ, stable derivatives can be synthesized and isolated. One important class of such derivatives is α-bromo ketene dithioacetals.

Functionalized ketene dithioacetals are versatile intermediates in organic synthesis. researchgate.netjlu.edu.cn Their α-carbon is susceptible to reaction with electrophiles, allowing for the introduction of various functional groups. ijrpc.com A direct method for synthesizing α-bromo ketene dithioacetals is the electrophilic bromination of a parent ketene dithioacetal.

A versatile and efficient method involves reacting functionalized ketene dithioacetals with copper(II) bromide (CuBr₂) in tetrahydrofuran (B95107) (THF) at room temperature. researchgate.netjlu.edu.cn This reaction proceeds in the presence of water and provides various α-bromo ketene dithioacetals in excellent yields with high regioselectivity. researchgate.netjlu.edu.cn The proposed mechanism involves the in situ formation of bromine, which then adds across the double bond of the ketene dithioacetal, followed by the elimination of a proton from the α-position. researchgate.net Another mild and environmentally friendly approach uses potassium bromide (KBr) and hydrogen peroxide (H₂O₂) in an aqueous micellar medium, catalyzed by vanadium chloroperoxidase. rsc.org This enzymatic approach allows for gram-scale preparation of brominated α-oxo ketene dithioacetals in high yields. rsc.org

Table 2: Examples of α-Bromination of Ketene Dithioacetals

| Substrate (Ketene Dithioacetal) | Brominating Agent/System | Yield | Reference |

|---|---|---|---|

| 2-(1,3-Dithiolan-2-ylidene)-1-phenylethanone | CuBr₂ / H₂O in THF | 95% | researchgate.netjlu.edu.cn |

| 2-(1,3-Dithian-2-ylidene)-1-phenylethanone | CuBr₂ / H₂O in THF | 93% | researchgate.netjlu.edu.cn |

| 1-(4-Chlorophenyl)-2-(1,3-dithiolan-2-ylidene)ethanone | CuBr₂ / H₂O in THF | 96% | researchgate.netjlu.edu.cn |

α-Bromination of Functionalized Ketene Dithioacetals

Copper(II) Bromide Mediated Approaches

Copper(II) bromide (CuBr₂) serves as an effective reagent in several synthetic approaches relevant to the formation of brominated organic compounds, including precursors to this compound. It is utilized both as a brominating agent and as a mediator in coupling reactions.

One significant application of copper(II) bromide is in the regio- and chemoselective bromination of various organic substrates. For instance, it has been successfully employed in the bromination of 2,3-diarylcyclopent-2-en-1-ones. The reaction conditions, particularly the solvent, can direct the position of bromination. For example, using methanol (B129727) as a solvent with CuBr₂ can lead to the formation of 5-bromocyclopentenones with high efficiency, while employing n-propyl acetate (B1210297) can result in the corresponding 4-bromoketones. This selectivity is crucial for preparing specifically functionalized precursors.

Copper(II) bromide also plays a role in oxidative coupling reactions. In the synthesis of indolequinones, CuBr₂ has been used to mediate the reaction between 2,3-dibromobenzoquinones and vinylogous carbamates. This reaction, while proceeding in excellent yield, can take several days to complete and may produce a mixture of regioisomers. A related method utilizes copper(II) acetate in the reaction of bromoquinones with enamines to produce indolequinones, highlighting the utility of copper(II) salts in facilitating C-N bond formation involving bromo-substituted precursors.

Furthermore, CuBr₂ can be used in conjunction with other reagents to achieve specific transformations. For example, it has been used to improve the yields in the synthesis of symmetric and unsymmetric (E)-2-ene-1,4-diones from acetophenones when used with molecular iodine.

The following table summarizes the role of Copper(II) bromide in relevant synthetic transformations.

| Substrate | Reagent(s) | Product | Key Feature |

| 2,3-Diarylcyclopent-2-en-1-ones | CuBr₂ in Methanol | 5-Bromocyclopentenones | High efficiency and regioselectivity |

| 2,3-Dibromobenzoquinones | CuBr₂, Vinylogous carbamates | Indolequinones | C-N bond formation |

| Acetophenones | I₂, CuBr₂ | (E)-2-ene-1,4-diones | Improved reaction yields |

Enzymatic Catalysis in Bromination Reactions

Enzymatic catalysis offers a mild and environmentally benign approach to the bromination of organic molecules, including precursors to bromoketenes. Vanadium-dependent haloperoxidases, in particular, have shown significant utility in these transformations.

A notable example is the bromination of α-oxo ketene dithioacetals using potassium bromide (KBr) and hydrogen peroxide (H₂O₂), catalyzed by the vanadium chloroperoxidase from Curvularia inaequalis (CiVCPO). researchgate.net This enzymatic system provides a green alternative to traditional bromination methods that often employ harsh reagents. The reaction can be performed in an aqueous micellar medium, which not only enhances the reaction yields but also broadens the substrate scope. researchgate.net

The use of a surfactant like TPGS-750-M allows for higher substrate concentrations (up to 50 mM) and a reduction in the amount of brominating agents required, typically around 2.0 equivalents of KBr and H₂O₂. researchgate.net This methodology has been successfully applied to the gram-scale preparation of various brominated α-oxo ketene dithioacetals in fair to excellent yields. researchgate.net

The key advantages of this enzymatic approach are its eco-friendly nature, the use of water as a solvent, and its potential for large-scale production, making it a valuable method for the synthesis of brominated precursors. researchgate.net

The table below presents selected examples of the enzymatic bromination of α-oxo ketene dithioacetals.

| Substrate (α-oxo ketene dithioacetal) | Product (Brominated α-oxo ketene dithioacetal) | Yield (%) |

| 1-(1,3-dithian-2-ylidene)-1-phenylacetone | 1-(1,3-dithian-2-ylidene)-2-bromo-1-phenylacetone | 95 |

| 1-(1,3-dithian-2-ylidene)-1-(4-chlorophenyl)acetone | 1-(1,3-dithian-2-ylidene)-2-bromo-1-(4-chlorophenyl)acetone | 92 |

| 1-(1,3-dithian-2-ylidene)-1-(4-methoxyphenyl)acetone | 1-(1,3-dithian-2-ylidene)-2-bromo-1-(4-methoxyphenyl)acetone | 85 |

Formation of 2-Bromo Ketene Dithioacetals

Ketene dithioacetals are versatile intermediates in organic synthesis, and their brominated derivatives are valuable for further functionalization. organic-chemistry.orgnih.gov The synthesis of 2-bromo ketene dithioacetals can be achieved through the bromination of the corresponding α-oxo ketene dithioacetals.

As discussed in the enzymatic catalysis section, the bromination of α-oxo ketene dithioacetals using KBr/H₂O₂ catalyzed by CiVCPO is an effective method for preparing brominated α-oxo ketene dithioacetals. researchgate.net These compounds are direct precursors to 2-bromo ketene dithioacetals.

The general synthetic route to ketene dithioacetals often involves the deprotonation of an active methylene (B1212753) compound, followed by reaction with carbon disulfide and subsequent alkylation. To obtain a 2-bromo ketene dithioacetal, a brominating agent can be introduced after the formation of the ketene dithioacetal or, as in the enzymatic method, by direct bromination of an α-oxo ketene dithioacetal.

The reactions of α-aroyl-α-bromoketene dithioacetals with nucleophiles like hydrazine (B178648) hydrate (B1144303) have been studied, leading to the formation of rearranged pyrazole (B372694) derivatives. This indicates that the 2-bromo ketene dithioacetal scaffold is a useful building block for the synthesis of heterocyclic compounds.

Synthesis of α-Bromo Vinylketenes

The synthesis of α-bromo vinylketenes can be approached through the bromination of α,β-unsaturated carbonyl compounds, which are structurally related to vinylketenes. A convenient one-step procedure for the preparation of α-bromo-α,β-unsaturated carbonyl compounds involves the use of N-bromosuccinimide (NBS) in the presence of triethylamine hydrobromide (Et₃N·3HBr) and potassium carbonate in dichloromethane. This method provides good yields under mild conditions.

The reaction is applicable to a variety of α,β-unsaturated ketones and esters, affording the corresponding α-bromo derivatives. These products can be considered as precursors or analogs of α-bromo vinylketenes.

The table below shows examples of the synthesis of α-bromo-α,β-unsaturated carbonyl compounds.

| Substrate (α,β-Unsaturated Carbonyl Compound) | Product (α-Bromo-α,β-Unsaturated Carbonyl Compound) | Yield (%) |

| Chalcone | α-Bromochalcone | 85 |

| Ethyl cinnamate | Ethyl α-bromocinnamate | 78 |

| Cyclohexenone | 2-Bromo-2-cyclohexen-1-one | 82 |

These α-bromo enones are valuable intermediates for the synthesis of more complex molecules, including natural products.

Generation of Silylated Bromoketenes

Silylated ketenes are stable and useful intermediates in organic synthesis, and their alkylidenation provides access to allenylsilanes. The generation of silylated bromoketenes would involve the introduction of a bromine atom onto a silylketene scaffold.

While direct methods for the synthesis of silylated bromoketenes are not extensively documented, their formation can be envisioned through several synthetic strategies. One potential route could involve the dehydrobromination of an α-bromo-α-silyl acyl bromide. This approach is analogous to the general synthesis of ketenes from acyl halides.

Another possibility is the reaction of a silylated diazoketone with a brominating agent. Silylated diazoketones are precursors to silylketenes through rhodium(II)-mediated rearrangement. Intercepting an intermediate in this process with a source of bromine could potentially lead to a silylated this compound.

The reactivity of silylketenes with various reagents has been explored. For instance, their reaction with stabilized and semi-stabilized ylides yields allenylsilanes. The presence of a bromine atom on the silylketene would likely influence its reactivity and open up new avenues for synthetic transformations.

Reactivity Profiles and Mechanistic Studies

Cycloaddition Reactions

The reaction of a ketene (B1206846) with an imine to form a β-lactam is known as the Staudinger synthesis, a type of [2+2] cycloaddition. organic-chemistry.orgwikipedia.org This reaction is of significant importance in organic chemistry, particularly for the synthesis of β-lactam antibiotics. wikipedia.org The fundamental mechanism involves the nucleophilic attack of the imine on the ketene, leading to a zwitterionic intermediate which then undergoes ring closure to yield the β-lactam. organic-chemistry.orgresearchgate.netnih.gov

The Staudinger synthesis is a versatile method for creating polysubstituted 2-azetidinone rings, which can result in two pairs of enantiomers with either a cis or trans configuration. researchgate.net The reaction is generally understood to proceed through a two-step mechanism. nih.gov The initial step is the nucleophilic addition of the imine's nitrogen atom to the sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. nih.gov This is followed by a conrotatory electrocyclization of the intermediate to form the final β-lactam product. nih.govnih.gov

The stereochemical outcome of the Staudinger reaction, yielding either cis or trans β-lactams, is a complex process influenced by several factors. researchgate.netnih.gov The stereoselectivity is determined by the competition between the direct ring closure of the zwitterionic intermediate and the isomerization of the imine moiety within that intermediate. organic-chemistry.org

Generally, the geometry of the imine plays a crucial role: (E)-imines tend to form cis-β-lactams, while (Z)-imines typically yield trans-β-lactams. nih.gov The stereoselectivity is also influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.orgnih.gov Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down this closure, allowing for isomerization and leading to a preference for trans-β-lactams. organic-chemistry.orgwikipedia.org

Torquoelectronic effects, which describe the preference for specific rotational pathways during electrocyclization, also play a role in the stereochemical discrimination, particularly when chiral ketenes or imines are used. nih.govpku.edu.cn In the ring-closure step, "donor" substituents on the ketene prefer an outward rotation, while "acceptor" substituents favor an inward rotation. pku.edu.cn However, this effect is only predictive if the ring-closure is the rate-determining step. pku.edu.cn Computational and experimental studies have shown that the isomerization of the imine before the cycloaddition can be a determining factor for the final stereochemistry. nih.gov

The use of catalysts can also influence stereoselectivity. For instance, N-heterocyclic carbene (NHC) catalysts have been shown to affect the cis/trans ratio of the resulting β-lactam, with the steric bulk of the NHC catalyst being a significant factor. sci-hub.box

The electronic nature of substituents on both the bromoketene and the imine significantly impacts the reaction pathways and the resulting product distribution in the Staudinger synthesis. organic-chemistry.orgnih.gov As a general principle, electron-donating substituents on the ketene and electron-withdrawing substituents on the imine facilitate a more rapid ring closure of the zwitterionic intermediate. organic-chemistry.org This accelerated closure leads to a kinetic preference for the formation of the cis-β-lactam. organic-chemistry.org

In contrast, when the ketene bears electron-withdrawing substituents and the imine has electron-donating substituents, the rate of ring closure is diminished. organic-chemistry.org This slower cyclization allows for the zwitterionic intermediate to undergo isomerization, which ultimately favors the formation of the more thermodynamically stable trans-β-lactam. organic-chemistry.orgwikipedia.org

The nature of the solvent can also play a role. For instance, in NHC-catalyzed Staudinger reactions, dipolar aprotic solvents like DMF can stabilize the zwitterionic intermediates, leading to high yields and a preference for trans diastereoselectivity. sci-hub.box Computational studies have further elucidated these substituent effects, confirming that the electronic characteristics of the molecules involved are crucial in determining the stereoselectivity of the reaction. nih.gov

Table 1: Influence of Substituent Electronic Effects on β-Lactam Stereochemistry

| Ketene Substituent | Imine Substituent | Rate of Ring Closure | Predominant Isomer |

| Electron-Donating | Electron-Withdrawing | Accelerated | cis |

| Electron-Withdrawing | Electron-Donating | Slowed | trans |

This table summarizes the general trends observed in the Staudinger cycloaddition based on the electronic properties of the substituents. organic-chemistry.org

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanistic details of the Staudinger reaction. pku.edu.cnnih.govubc.ca These studies have helped to elucidate the structures of transition states and intermediates, as well as the energetic profiles of the various reaction pathways. nih.govubc.ca

DFT calculations have been employed to investigate the influence of substituents and solvents on the reaction mechanism. nih.gov For example, computational analyses have confirmed that the reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate. nih.gov These studies support the experimental observation that the stereochemical outcome is dictated by the relative rates of competing pathways: direct cyclization versus isomerization of the intermediate. organic-chemistry.org

Computational models have also been used to explore the torquoelectronic effects that influence the stereoselectivity of the ring-closure step. pku.edu.cn Furthermore, DFT studies have been instrumental in understanding the role of catalysts, such as N-heterocyclic carbenes, in modulating the reaction's diastereoselectivity. sci-hub.box By examining the energetics of different transition states, these computational approaches can rationalize why certain catalysts favor the formation of one stereoisomer over another. nih.gov

Table 2: Key Findings from Computational Studies of the Staudinger Reaction

| Computational Method | Focus of Study | Key Insight |

| Density Functional Theory (DFT) | Reaction Mechanism | Confirmed a two-step process via a zwitterionic intermediate. nih.govnih.gov |

| DFT with Solvent Models | Substituent and Solvent Effects | Elucidated how electronic properties and solvent polarity influence stereoselectivity. nih.govnih.gov |

| DFT and Hammett Analyses | Torquoelectronic Effects | Revealed the relationship between electronic nature of imines and product ratios. pku.edu.cn |

| DFT and Kinetic Simulations | Role of Imine Isomerization | Showed that pre-cycloaddition isomerization can determine the final stereochemical outcome. nih.gov |

While this compound itself is highly reactive and primarily used in [2+2] cycloadditions to form four-membered rings, its derivatives, such as this compound acetals, can be utilized in different types of cycloaddition reactions. The formation of cyclopropanes, three-membered carbocyclic rings, typically proceeds through mechanisms other than the direct cycloaddition of a ketene. wikipedia.org

The synthesis of cyclopropanes often involves the reaction of an alkene with a carbene or carbenoid species. wikipedia.org Other methods include intramolecular cyclizations of haloalkanes or the Johnson-Corey-Chaykovsky reaction using sulfur ylides. wikipedia.org Donor-acceptor cyclopropanes are also valuable building blocks that can undergo ring-opening and subsequent cycloaddition reactions to form new carbocycles and heterocycles. nih.gov Transition metal-catalyzed cycloadditions of vinylcyclopropanes and methylenecyclopropanes represent another major strategy for synthesizing more complex cyclic systems. pku.edu.cn

[2+2] Cycloadditions

Reactions with Alkenes and Alkynes

Bromoketenes readily participate in [2+2] cycloaddition reactions with alkenes to form α-bromocyclobutanones. wikipedia.org This reaction is a significant method for constructing four-membered rings. google.com The reaction's success and regiochemistry are influenced by the electronic properties of the substituents on the alkene. Generally, electron-donating groups on the alkene accelerate the reaction. The stereochemistry of the alkene is retained in the cyclobutanone (B123998) product. wikipedia.org For instance, cis-alkenes are more reactive than trans-alkenes in these cycloadditions. wikipedia.org

The reaction with alkynes is less common but can occur. For example, 1-bromoacetylenes are known to be less readily reduced than unsubstituted alkynes. thieme-connect.de The addition of hydrogen halides (like HBr) to alkynes typically follows Markovnikov's rule, where the halogen adds to the more substituted carbon of the alkyne bond. pressbooks.pub

The general mechanism for the addition of halogens, such as bromine, to alkenes involves the formation of a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms across the double bond. libretexts.org While not a direct reaction of this compound itself, this illustrates the general reactivity of bromine with unsaturated systems.

| Alkene Reactant | Product | Reaction Type | Reference |

| Ethylene | α-Bromocyclobutanone | [2+2] Cycloaddition | wikipedia.org |

| Propene | 2-Methyl-α-bromocyclobutanone | [2+2] Cycloaddition | wikipedia.org |

| Cyclopentene | Bicyclo[3.2.0]heptan-6-one, 7-bromo- | [2+2] Cycloaddition | google.com |

[4+2] Cycloadditions (Diels-Alder Type Reactions)

While ketenes typically favor [2+2] cycloadditions, certain substituted bromoketenes can undergo [4+2] cycloadditions, which are also known as Diels-Alder reactions. wikipedia.org This type of reaction involves a 4π-electron system (the diene) reacting with a 2π-electron system (the dienophile) to form a six-membered ring. libretexts.org

α-Bromo vinylketenes exhibit dual reactivity, participating as dienophiles in [2+2] reactions and as dienes in [4+2] reactions. researchgate.net The outcome of the reaction can be influenced by the substituents on the vinylketene. For example, a methyl group at the β-position of the α-bromo vinylketene almost exclusively leads to the [4+2] cycloaddition product. researchgate.net These reactions, particularly with imines as dienophiles, can be catalyzed by silver(I) or gold(I) to produce 5,6-dihydropyridin-2-ones with high diastereoselectivity and regioselectivity. researchgate.net

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.orgresearchgate.netrsc.org In the context of bromoketenes, α-bromo vinylketenes can act as the diene component, reacting with imines (the dienophiles) to form nitrogen-containing heterocyclic compounds like 3-bromo-5,6-dihydropyridin-2-ones. researchgate.net The reaction's periselectivity can be influenced by the reactants and reaction conditions, sometimes leading to inversions in selectivity. nih.gov

The competition between [2+2] and [4+2] cycloaddition pathways for α-bromo vinylketenes is highly dependent on the substitution pattern of the reactants. researchgate.net The conformation of the vinylketene is a key factor; the s-Z conformation is necessary for the [4+2] pathway to be accessible. For unsubstituted vinylketenes, the energy barrier to achieve the s-Z conformation is high, favoring the [2+2] mechanism. However, the presence of a bromine substituent lowers this barrier, making the [4+2] pathway more competitive. researchgate.net

Further modulation can be achieved by altering the substituents. A methyl group in the β-position of the α-bromo vinylketene strongly favors the [4+2] pathway. Conversely, using a more sterically hindered ketimine as the dienophile can switch the preference back to the [2+2] mechanism. researchgate.net Theoretical studies using DFT (Density Functional Theory) have been employed to rationalize these experimental findings, indicating that the endo pathway is favored for α-bromo vinylketenes in [2+2] cycloadditions with imines, while the exo pathway is preferred for unsubstituted vinylketenes. researchgate.net

| α-Bromo Vinylketene Substituent | Dienophile | Predominant Pathway | Product Type | Reference |

| Unsubstituted | Imine | [2+2] | β-Lactam | researchgate.net |

| β-Methyl | Imine | [4+2] | 5,6-Dihydropyridin-2-one | researchgate.net |

| Unsubstituted | Sterically hindered ketimine | [2+2] | β-Lactam | researchgate.net |

(3+2) Cycloadditions with Oxidopyridinium Betaines

Bromoketenes can participate in cycloaddition reactions with 1,3-dipoles like oxidopyridinium betaines. rsc.org Specifically, aryl(bromo)ketens react with 1-substituted 3-oxidopyridiniums to yield novel bicyclic compounds. These reactions proceed via addition across the C(4)–O and C(2)–O positions of the oxidopyridinium betaine. rsc.org The regiochemistry of these cycloadditions can be rationalized using Frontier Molecular Orbital (FMO) theory. rsc.org

Intramolecular Cycloadditions and Electrocyclizations

Vinylketenes, including brominated derivatives, are highly reactive intermediates that are widely used in intramolecular cycloaddition and electrocyclization reactions. researchgate.net These reactions are valuable for synthesizing a variety of carbocyclic and heterocyclic structures. researchgate.net

Intramolecular [2+2] cycloadditions of ketenes with tethered alkenes are a key method for constructing bicyclic systems containing a cyclobutanone ring. google.com The regiochemistry of these cycloadditions is governed by the electronic effects of substituents on the alkene, with the electrophilic carbonyl carbon of the ketene preferentially bonding to the less substituted carbon of the double bond. google.com DFT studies have shown that these intramolecular [2+2] cycloadditions are concerted processes. pku.edu.cn The competition between forming a fused bicyclic product (normal cycloaddition) and a bridged-ring product (cross-cycloaddition) depends on the stability of the carbocation-like transition states, which is influenced by the tether and substituents. pku.edu.cn

Radical Reactions

Intramolecular Radical Cyclization of 2-Bromo-Ketene S,S-Acetals

The intramolecular radical cyclization of 2-bromo-ketene S,S-acetals represents a significant advancement in radical chemistry, providing a pathway to γ-lactones. This reaction proceeds with high regioselectivity, favoring the 5-exo-trig cyclization pathway. oup.comoup.com The process is typically initiated by a radical initiator, such as tri-n-butyltin hydride and azobisisobutyronitrile (AIBN), which generates a radical at the C(2) position of the ketene S,S-acetal. oup.com This radical then undergoes cyclization onto a tethered unsaturated bond.

The stability of the ketene-S,S-acetal unit under standard radical reaction conditions is a key feature of this methodology. oup.com The precursor, a 2-bromo-ketene S,S-acetal, can be synthesized by reacting the corresponding ketene S,S-acetal with N-bromosuccinimide (NBS). oup.com The subsequent radical cyclization has been shown to be an efficient method for the construction of γ-lactone rings, which are important structural motifs in many natural products. oup.comoup.com

Concept of Ketene Radical Synthons

The concept of ketene radical synthons is a novel idea in organic synthesis. oup.com Traditionally, ketene synthons have been primarily utilized in anionic reactions. oup.com The development of a radical version of a ketene synthon opens up new avenues for carbon-carbon bond formation. oup.commdpi.com A synthon is a conceptual fragment that assists in the planning of a synthesis, and in this case, the ketene radical synthon represents a reactive intermediate that can participate in radical reactions. sathyabama.ac.in

The generation of a radical at the C(2) position of a ketene S,S-acetal, stabilized by the adjacent sulfur atoms, allows it to act as a ketene radical synthon. oup.com This synthon can then undergo various radical transformations, with intramolecular cyclization being a prime example. oup.comoup.com This approach provides a complementary strategy to traditional polar reactions for the synthesis of complex molecules.

Nucleophilic Additions and Rearrangements

Reactions of α-Aroyl-α-bromoketene Dithioacetals with Hydrazine (B178648) Hydrate (B1144303)

The reaction of α-aroyl-α-bromoketene dithioacetals with hydrazine hydrate is a versatile method for the synthesis of various heterocyclic compounds, particularly pyrazole (B372694) derivatives. researchgate.netresearchgate.netrsc.org The outcome of this reaction is highly dependent on the structure of the starting dithioacetal, specifically whether it is acyclic or cyclic. researchgate.netrsc.org

When acyclic α-aroyl-α-bromoketene dithioacetals react with hydrazine hydrate, a mixture of rearranged pyrazole derivatives is often formed. researchgate.netrsc.org These products can include 3(5)-aryl-4,5-bis(alkylthio)pyrazoles, 3(5)-arylpyrazoles, and 4-amino-5(3)-alkylthiopyrazoles. researchgate.netresearchgate.net The formation of these unexpected pyrazoles involves a complex reaction mechanism that includes nucleophilic attack, cyclization, and rearrangement. researchgate.netrsc.org

The reaction conditions, such as the ratio of reactants, can significantly influence the product distribution. researchgate.net For instance, using a different excess of hydrazine hydrate can alter the course of the reaction and the isolated products. researchgate.net

Table 1: Products from the Reaction of Acyclic α-Aroyl-α-bromoketene Dithioacetals with Hydrazine Hydrate. researchgate.netrsc.org

| Starting Dithioacetal | Product(s) |

| α-Aroyl-α-bromoketene dithioacetals (general) | 3(5)-Aryl-4,5-bis(alkylthio)pyrazoles |

| 3(5)-Arylpyrazoles | |

| 4-Amino-5(3)-alkylthiopyrazoles | |

| S-ethyl-α-bromoketene dithioacetal | Bis(ethylthio)pyrazole |

| 4-Amino-4(3)-ethylthiopyrazole |

In contrast to their acyclic counterparts, the reaction of cyclic α-bromo ketene dithioacetals with hydrazine hydrate leads to the formation of researchgate.netresearchgate.netdithiinopyrazole derivatives in high yields. researchgate.netrsc.org This reaction proceeds through a more straightforward pathway, where the cyclic nature of the dithioacetal directs the cyclization to form the fused dithiinopyrazole ring system. The proposed mechanism likely involves the initial formation of a pyrazole ring followed by an intramolecular cyclization involving the sulfur atoms of the dithiane ring. researchgate.netresearchgate.net

Reactivity of Organozinc Reagents Derived from Bromoazetidinones

Organozinc reagents derived from α-bromoazetidinones (α-bromo-β-lactams) exhibit notable reactivity in cross-coupling reactions, enabling the functionalization of the β-lactam core. Research has demonstrated that these substrates can undergo efficient coupling with various organozinc reagents, a process often facilitated by a catalyst.

A significant advancement in this area is the use of cobalt catalysis for the cross-coupling of α-bromo-α-fluoro-β-lactams with diarylzinc or diallylzinc reagents. nih.govresearchgate.net This protocol is characterized by its generality, chemoselectivity, and operational simplicity, allowing for the C4 functionalization of β-lactams. nih.govresearchgate.net The reaction is not limited to β-lactams, as its scope has been successfully expanded to include α-bromo lactams, amides, lactones, and esters. nih.govhelsinki.fi

In a typical reaction, an α-bromo-α-fluoro-β-lactam is coupled with a diarylzinc reagent in the presence of a cobalt catalyst. researchgate.net For instance, the coupling of C4-substituted α-bromo-α-fluoro-β-lactams with bis(p-tolyl)zinc has been reported. researchgate.net Similarly, nickel-catalyzed Negishi cross-couplings have been developed for racemic α-bromo-α-fluoroketones with arylzinc reagents, yielding tertiary α-fluorinated acyclic ketones. acs.org This method showcases the ability to selectively cleave a C-Br bond in the presence of a C-F bond. acs.org The functional group tolerance of these Negishi reactions is excellent, accommodating groups like silyl (B83357) ethers, aryl chlorides, and aryl bromides. acs.org

Organozinc reagents themselves are valued for their stability and functional group tolerance compared to more reactive organometallic compounds like Grignard or organolithium reagents. wikipedia.orgrsc.orgsigmaaldrich.com Their preparation can be achieved directly from organic halides and activated zinc metal, a method that is compatible with sensitive functional groups such as nitriles and esters. sigmaaldrich.com

| Substrate Type | Reagent | Catalyst | Product Type | Ref |

| α-Bromo-α-fluoro-β-lactams | Diarylzinc/Diallylzinc | Cobalt | C4-functionalized-β-lactams | nih.govresearchgate.net |

| Racemic α-bromo-α-fluoroketones | Arylzinc | Nickel/Bis(oxazoline) | Tertiary α-fluoroketones | acs.org |

| α-Bromo lactams/amides/lactones/esters | Diarylzinc/Diallylzinc | Cobalt | α-Aryl lactams/amides/etc. | helsinki.fi |

Bellus-Claisen Rearrangement with Haloketenes

The Bellus-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the reaction of allylic ethers, amines, or thioethers with ketenes to produce γ,δ-unsaturated esters, amides, or thioesters, respectively. libretexts.orgwikipedia.org This rearrangement is a notable variant of the classical Claisen rearrangement. byjus.com

A key feature of the Bellus-Claisen rearrangement is the frequent use of haloketenes, such as dichloroketene (B1203229) and by extension this compound. libretexts.orgwikipedia.org The high electrophilicity of these halogen-substituted ketenes is crucial for the reaction's success. libretexts.orgwikipedia.org The mechanism proceeds through the formation of a zwitterionic intermediate, which is generated by the trapping of the highly electrophilic ketene by the heteroatom (e.g., oxygen in an allyl ether). byjus.comnih.gov This intermediate then undergoes a concerted acs.orgacs.org-sigmatropic rearrangement to yield the final product. nih.govacs.org

This reaction is highly regarded for its synthetic utility. nih.gov When applied to cyclic allylic substrates, it can achieve a ring enlargement by four carbon atoms in a single step, providing access to medium-ring unsaturated lactones, thiolactones, and lactams with E-configuration. nih.gov Unlike many other Claisen variants, the Bellus-Claisen rearrangement is often a one-pot, one-step process that can offer stereoselective outcomes through chirality transfer. researchgate.net

The development of this rearrangement was a significant advance, as it provided a new method for C-C bond construction under conditions that are often compatible with various functional groups. nih.govresearchgate.net

Bromonium Ion-Mediated Cyclization

Bromonium ion-mediated cyclization is a key strategy for the synthesis of various heterocyclic compounds, including β-lactams. This type of reaction involves the electrophilic addition of a bromine source to an unsaturated system, forming a cyclic bromonium ion intermediate. ub.ac.idpearson.com This highly reactive intermediate is then trapped intramolecularly by a nucleophile to form the final cyclized product.

A proposed approach for the synthesis of β-lactams containing both a C-Br and an N-O bond involves a bromonium ion-mediated cyclization. nsf.gov The process starts from N-alkoxy-α,β-unsaturated silyl imino ethers. Using an electrophilic bromine source like N-bromosuccinimide (NBS), a bromonium ion is generated across the C=C double bond. nsf.gov Subsequent intramolecular attack by the nitrogen nucleophile leads to the formation of the β-lactam ring. nsf.gov

Computational studies on the mechanism suggest that for certain substrates, the intermediate may be better described as a benzylic carbocation rather than a bridged bromonium ion, although the bridged ion is only slightly higher in energy. nsf.gov The stereoselectivity of the cyclization is high, favoring the formation of the trans-product, which is consistent with the calculated energy difference between the transition states leading to the cis and trans isomers. nsf.gov The anti-addition of the nucleophile and the bromine atom is a characteristic feature of reactions proceeding through a cyclic halonium ion intermediate. pearson.com

This methodology has been applied in various contexts. For instance, enantiospecific polyene cyclizations can be initiated by enantiomerically pure bromonium ions, demonstrating that the process can proceed without significant erosion of enantiomeric purity. nih.gov The choice of bromine source and reaction conditions can influence the selectivity of the cyclization process. nih.gov

General Reactivity and Stability Considerations

Polymerization Tendencies and In-Situ Generation

This compound, like many other ketenes, is a highly reactive intermediate that exhibits a strong tendency to polymerize. thieme-connect.dedokumen.pub This reactivity necessitates that it is typically generated in-situ for synthetic applications, meaning it is created within the reaction mixture and consumed immediately by the desired reaction partner. google.com The polymerization can occur through various pathways, including [2+2] cycloadditions, which can lead to the formation of dimers and higher polymers. thieme-connect.de

The in-situ generation of this compound can be achieved through methods such as the dehydrohalogenation of α-bromoacyl halides or the dehalogenation of haloacyl halides. e-bookshelf.de This approach prevents the accumulation of the unstable ketene, minimizing undesired side reactions like polymerization and decomposition. The formation of resinous materials is a common outcome in reactions involving ketene monomers if they are not trapped efficiently. dokumen.pub

Influence of Steric Hindrance on Stability

Steric hindrance plays a critical role in the stability and reactivity of chemical compounds, including this compound. fiveable.me Steric hindrance refers to the repulsive forces that arise when bulky substituent groups on a molecule are forced into close proximity, destabilizing the molecule by increasing its potential energy. fiveable.meyoutube.com

In the context of this compound, the introduction of bulky substituents near the reactive ketene functional group can significantly influence its stability. Large groups can shield the electrophilic carbon atom of the ketene from nucleophilic attack, thereby decreasing its reactivity. youtube.com This shielding can also inhibit polymerization by sterically preventing ketene molecules from approaching each other in the required orientation for cycloaddition. libretexts.org

For example, the stability of substituted aromatic compounds and the reactivity in SN2 reactions are heavily influenced by the size of the substituents. libretexts.orgnumberanalytics.com While steric repulsion is generally destabilizing, the resulting steric hindrance can sometimes be synthetically useful by protecting a reactive site or directing a reaction to a less hindered position. youtube.com In the case of substituted ketenes, bulky groups like tert-butyl can lead to the formation of mixed dimers instead of simple polymerization, showcasing how steric factors can alter reaction pathways. e-bookshelf.de Conversely, a lack of steric hindrance can facilitate reactions but also increases the likelihood of undesired polymerization for a reactive species like this compound. numberanalytics.com The stability of a substituted this compound is therefore a balance between the electronic effects of the substituents and the steric strain they introduce.

Computational and Theoretical Investigations of Bromoketene

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable for studying chemical systems at the molecular level. rsc.org These methods, which solve the electronic Schrödinger equation, allow for the determination of molecular properties and reaction pathways from first principles. wikipedia.org For a molecule like bromoketene, these computational approaches offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) stands as one of the most widely used quantum chemical methods due to its favorable balance of computational cost and accuracy. taylor.edu It is particularly well-suited for studying the mechanisms of organic reactions. mdpi.com DFT calculations have been employed to explore various facets of this compound's chemistry, from its participation in cycloaddition reactions to the influence of molecular modifications on its reactivity.

A primary application of DFT is the mapping of potential energy surfaces to understand reaction mechanisms. nih.govosti.gov This involves locating stable molecules (reactants, products, intermediates) and, crucially, the transition states that connect them. The energy of these transition states determines the activation barrier and thus the kinetic feasibility of a reaction. rsc.org

DFT studies have been instrumental in elucidating the mechanisms of cycloaddition reactions involving this compound. For instance, the [2+2] cycloaddition between this compound and imines to form α-bromo-β-lactams has been a subject of computational investigation. nih.gov Such studies use DFT functionals, like M06-2X, to model the reaction pathway, providing a mechanistic rationale for the observed diastereoselectivity. nih.gov By calculating the energies of different possible transition states, researchers can predict which stereochemical outcome is favored. These theoretical models are crucial for understanding and optimizing synthetically important reactions. nih.govrsc.org

| Computational Task | Information Obtained via DFT | Relevance to this compound Chemistry |

|---|---|---|

| Geometry Optimization | Lowest energy structures of reactants, products, and intermediates. | Provides the 3D structure of this compound and its reaction products. |

| Transition State Search | Structure and energy of the highest point along the minimum energy path. | Determines the activation energy (reaction barrier) for processes like cycloaddition. |

| Intrinsic Reaction Coordinate (IRC) Calculation | The minimum energy path connecting a transition state to reactants and products. | Confirms that a found transition state correctly links the desired reactants and products. nih.gov |

DFT is also a powerful tool for systematically studying how substituents—atoms or groups replacing a hydrogen atom—alter the reactivity of a molecule. mdpi.comnih.gov The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly impact the stability and reactivity of the parent molecule. chemrxiv.org

In the context of ketenes, including this compound, computational studies have explored how various substituents affect their chemical behavior. chemistry-chemists.comscribd.com DFT calculations can quantify these effects by analyzing changes in key electronic parameters. For example, adding an electron-withdrawing group to a molecule reacting with this compound can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), potentially accelerating a reaction where this compound acts as the nucleophile. Conversely, modifying the this compound itself would alter its orbital energies and charge distribution, influencing its reaction rates with other molecules. These predictive insights are valuable for designing new reactions and catalysts. mdpi.com

| Substituent Type on Reacting Partner | Predicted Electronic Effect (via DFT) | Potential Impact on Reactivity with this compound |

|---|---|---|

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Lowers LUMO energy; increases electrophilicity. | Accelerates reaction if this compound acts as the nucleophile. |

| Electron-Donating Group (e.g., -NH₂, -OCH₃) | Raises HOMO energy; increases nucleophilicity. | Accelerates reaction if this compound acts as the electrophile. |

While DFT is a versatile tool, for higher accuracy, researchers turn to high-level ab initio wavefunction-based methods. wikipedia.orgsolubilityofthings.com These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide a more rigorous treatment of electron correlation—the interactions between electrons. scribd.com CCSD(T) is often considered the "gold standard" in computational chemistry for its ability to yield highly accurate results for small to medium-sized molecules, provided a sufficiently large basis set is used. solubilityofthings.com

For a reactive species like this compound, these high-level calculations serve as crucial benchmarks. researchgate.net While computationally too expensive for exploring entire reaction networks, they are used to calculate highly accurate energies for key points on the potential energy surface, such as reaction barriers or isomerization energies. nih.govresearchgate.net These benchmark values are then used to assess the accuracy of various DFT functionals, helping to select the most reliable and cost-effective method for larger-scale computational studies. nih.gov

| Method | Acronym For | Typical Accuracy for Reaction Barriers | Relative Computational Cost |

|---|---|---|---|

| HF | Hartree-Fock | Low (often overestimates barriers) | Low |

| DFT | Density Functional Theory | Medium to High (functional dependent) | Low-Medium |

| MP2 | Møller-Plesset 2nd order Perturbation Theory | Medium to High | Medium |

| CCSD(T) | Coupled Cluster (Singles, Doubles, perturbative Triples) | Very High ("Gold Standard") | High |

The GW approximation is a sophisticated many-body perturbation theory approach used to accurately predict electronic properties and excited states. cecam.org It goes beyond the framework of typical DFT calculations to provide quasiparticle energies, which correspond directly to the electron addition and removal energies measured in photoemission and inverse photoemission spectroscopy. acs.org The G₀W₀ method, a single-shot GW calculation, is often applied starting from the orbitals obtained from a DFT calculation. acs.org

The vertical ionization potential (VIP) is the energy required to remove an electron from a molecule in its ground state geometry. nih.gov It is a fundamental electronic property that can be accurately predicted by GW calculations. scm.com

Computational studies using fully relativistic G₀W₀ calculations have been performed on this compound to determine its electronic properties. acs.orgwest-code.org These calculations provide a theoretical value for the VIP that can be directly compared with experimental data from techniques like photoelectron spectroscopy. The G₀W₀ calculation for this compound, starting from a DFT-PBE functional, yields a vertical ionization potential that aligns well with experimental findings, underscoring the predictive power of this high-level method. west-code.orgnist.gov

| Software | Starting XC Functional | Basis Set | Self-Energy Method | Calculated VIP [eV] | Experimental VIP [eV] |

|---|---|---|---|---|---|

| WEST | PBE | Plane Waves | Full frequency integration | 9.14 | 9.10 nist.gov |

GW Calculations for Electronic Structure and Spectra

Spectral Function Analysis

In computational chemistry, spectral function analysis provides insight into the electronic structure of a molecule, particularly the energies of its molecular orbitals. stackexchange.comarxiv.org The G₀W₀ approximation is a method used to accurately calculate these properties. For this compound (C₂HBrO), the G₀W₀ highest occupied molecular orbital (HOMO) spectral function has been computed using full frequency integration. west-code.org This analysis helps in understanding the ionization processes and the electronic behavior of the molecule. west-code.orgaps.org

Further computational studies have determined the vertical ionization potential (VIP) of this compound using various levels of theory and have compared them with experimental values. west-code.org The calculations were performed using different exchange-correlation (XC) functionals like PBE and PBE0, with plane wave (PW) basis sets and incorporating either scalar relativistic (SR) or fully relativistic (FR) effects via pseudopotentials. west-code.org The results highlight the accuracy of these computational methods in predicting fundamental electronic properties. west-code.org

| Software | XC Functional | Basis Set | Core Electrons | Self-Energy | QP Eq. Solver | VIP [eV] | Reference |

|---|---|---|---|---|---|---|---|

| WEST | PBE | PW | PSP-SR | FF-CD | Full | 8.98 | west-code.org |

| WEST | PBE | PW | PSP-FR | FF-CD | Full | 8.97 | west-code.org |

| WEST | PBE0 | PW | PSP-SR | FF-CD | Full | 9.28 | west-code.org |

| WEST | PBE0 | PW | PSP-FR | FF-CD | Full | 9.27 | west-code.org |

| EXP | Experimental Value | 9.10 | west-code.org |

FF-CD: Full frequency integration with contour deformation.[ west-code.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWUGDobWOLSsShBzfrO9SWHomIajSV1RimuDzpozwkxNj7UQ7jUNOMNwLrHUOlEyhsNLEexF-iYOuFC_nXsEpNojLXEXvUvUH8QIrxpQLpylUaW8VBfHsQlYuMcpMlsXQhjHTkxVz3M3VpyQ%3D%3D)]

Full: Full solution of the quasiparticle (QP) equation.[ west-code.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWUGDobWOLSsShBzfrO9SWHomIajSV1RimuDzpozwkxNj7UQ7jUNOMNwLrHUOlEyhsNLEexF-iYOuFC_nXsEpNojLXEXvUvUH8QIrxpQLpylUaW8VBfHsQlYuMcpMlsXQhjHTkxVz3M3VpyQ%3D%3D)]

PSP-FR: Pseudopotentials with fully relativistic effects.[ west-code.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWUGDobWOLSsShBzfrO9SWHomIajSV1RimuDzpozwkxNj7UQ7jUNOMNwLrHUOlEyhsNLEexF-iYOuFC_nXsEpNojLXEXvUvUH8QIrxpQLpylUaW8VBfHsQlYuMcpMlsXQhjHTkxVz3M3VpyQ%3D%3D)]

PSP-SR: Pseudopotentials with scalar relativistic effects.[ west-code.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWUGDobWOLSsShBzfrO9SWHomIajSV1RimuDzpozwkxNj7UQ7jUNOMNwLrHUOlEyhsNLEexF-iYOuFC_nXsEpNojLXEXvUvUH8QIrxpQLpylUaW8VBfHsQlYuMcpMlsXQhjHTkxVz3M3VpyQ%3D%3D)]

PW: Plane waves.[ west-code.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWUGDobWOLSsShBzfrO9SWHomIajSV1RimuDzpozwkxNj7UQ7jUNOMNwLrHUOlEyhsNLEexF-iYOuFC_nXsEpNojLXEXvUvUH8QIrxpQLpylUaW8VBfHsQlYuMcpMlsXQhjHTkxVz3M3VpyQ%3D%3D)]

XC: Exchange and correlation.[ west-code.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWUGDobWOLSsShBzfrO9SWHomIajSV1RimuDzpozwkxNj7UQ7jUNOMNwLrHUOlEyhsNLEexF-iYOuFC_nXsEpNojLXEXvUvUH8QIrxpQLpylUaW8VBfHsQlYuMcpMlsXQhjHTkxVz3M3VpyQ%3D%3D)]Polarizability Calculations

Molecular polarizability describes the tendency of a molecule's charge distribution to be distorted by an external electric field. researchgate.netnih.gov It is a fundamental property that influences intermolecular interactions and the response of a molecule to its environment. mdpi.com Computational chemistry provides robust methods for calculating polarizability, which are crucial for developing polarizable force fields used in molecular simulations. nih.gov

For this compound, the eigenvalues of the symmetrized irreducible polarizability have been computed by iterative diagonalization using the WEST (Without Empty STates) software package. west-code.org These calculations provide a quantitative measure of how easily the electron cloud of this compound can be polarized, a key parameter in modeling its chemical behavior and interactions. west-code.orgresearchgate.net The data from these calculations are available for download in JSON and CSV formats from the WEST database. west-code.org

| Computation Details | Finding | Source |

|---|---|---|

| Method | Iterative diagonalization within the WEST framework | west-code.org |

| Description | Eigenvalues of the symmetrized irreducible polarizability for C₂HBrO were computed. | west-code.org |

Reaction Pathway Prediction and Analysis

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface. uni-muenchen.demissouri.edu The IRC path is defined in mass-weighted cartesian coordinates and connects a transition state (TS) to the corresponding reactants and products. uni-muenchen.descm.com Its primary function is to verify that a located transition state structure indeed connects the intended minima, thus confirming the proposed reaction mechanism. uni-muenchen.deresearchgate.net The calculation proceeds by following the steepest descent path from the transition state down to the reactant and product valleys with zero kinetic energy. uni-muenchen.deresearchgate.net While specific IRC analyses for this compound reactions are not extensively documented in the cited literature, this method is a standard and essential tool for studying the mechanisms of reactions that this compound undergoes, such as cycloadditions, which are characteristic of ketenes. smu.eduorganicreactions.org

Reaction Path Hamiltonian and United Reaction Valley Approach (URVA)

The Reaction Path Hamiltonian (RPH) provides a framework for studying the dynamics of a chemical reaction by focusing on the region of the potential energy surface around the IRC, known as the reaction valley. researchgate.netsmu.edu Building upon the RPH, the Unified Reaction Valley Approach (URVA) offers a detailed analysis of the reaction mechanism by monitoring changes in the electronic structure of the reacting complex. mdpi.comsmu.edu

URVA's key feature is the analysis of the reaction path curvature. mdpi.comsmu.edu Maxima in the curvature profile correspond to significant chemical events, such as bond formation and breaking, charge transfer, and rehybridization. mdpi.comnsf.gov By decomposing the curvature into contributions from internal coordinates (bond lengths, angles, etc.), URVA provides a precise description of which geometric changes drive the reaction at each stage. researchgate.net This approach has been specifically proposed for analyzing the reaction mechanisms of ketene (B1206846) cycloadditions, offering a powerful tool to unravel the complex electronic and dynamic features of reactions involving this compound. smu.edu

Graph-Based Network Models for Reaction Prediction

A modern computational approach to reaction prediction involves the use of graph-based network models. nih.govescholarship.org In this methodology, molecules are represented as graphs where atoms are nodes and bonds are edges, and reactions are modeled as transformations of these graphs. researchgate.netsbc.org.br These networks can represent a vast number of potential reactants, products, and intermediates within a given chemical space. nih.gov

By assigning costs or weights to the edges representing chemical reactions—based on factors like thermodynamic driving forces or activation energies—pathfinding algorithms can predict the most likely reaction pathways. nih.gov Machine learning models, particularly graph neural networks (GNNs), can be trained on large datasets of known reactions to predict the outcomes or yields of new transformations. researchgate.netresearchgate.net Such graph-based models offer a powerful, high-throughput framework for predicting the complex reaction pathways of highly reactive intermediates like this compound. nih.govescholarship.org

Modeling of Chemical Transformations in Different Media

The chemical behavior and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. niscpr.res.insapub.org Computational modeling of chemical transformations in different media is crucial for understanding and predicting these effects. nih.gov Solvatochromism, the change in a substance's color or spectral properties with solvent polarity, is a direct consequence of differential solute-solvent interactions in the ground and excited states. bsu.eduresearchgate.net

To model these phenomena, theoretical approaches often couple quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT), with solvation models. nih.gov These models can be implicit, treating the solvent as a continuous medium (continuum models), or explicit, by including individual solvent molecules (discrete or mixed discrete/continuum models). nih.gov Such integrated computational strategies allow for the disentanglement of nonspecific interactions (like polarization) and specific interactions (like hydrogen bonding). niscpr.res.innih.gov These methods are essential for accurately predicting how the reaction rates, mechanisms, and product distributions of this compound transformations are influenced by the choice of solvent. nih.gov

Spectroscopic Characterization Techniques in Bromoketene Research

Infrared (IR) Spectroscopy for Real-Time Monitoring

Infrared (IR) spectroscopy is a powerful non-invasive tool for the real-time monitoring of chemical reactions, including those involving the formation of transient species like bromoketene. mdpi.com This technique is particularly effective due to the characteristic vibrational frequencies of different functional groups, allowing for direct detection without disrupting the process. mdpi.com The strong carbonyl (C=O) stretch of the ketene (B1206846) functional group provides a distinct signal that can be monitored over time.

Table 1: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |

| Ketene | C=O | ~2150 | Strong |

| Aldehyde | C=O | 1740-1720 | Strong |

| Ketone | C=O | 1725-1705 | Strong |

| Carboxylic Acid | C=O | 1730-1700 | Strong |

| Ester | C=O | 1750-1730 | Strong |

| Acid Halide | C=O | ~1800 | Strong |

| Alkene | C=C | 1680-1620 | Medium-Weak |

| Alkyne | C≡C | 2260-2100 | Medium-Weak |

| Alkyl Halide | C-Br | 800-600 | Strong |

This table presents general frequency ranges and may vary based on molecular structure and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a molecule like this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are invaluable.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For this compound (CHBrCO), a single proton signal would be expected. The chemical shift of this proton would be influenced by the adjacent bromine atom and the ketene functional group. While specific experimental data for this compound is scarce in readily accessible databases, predictions can be made based on the known effects of these functional groups. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. udel.edu this compound has two carbon atoms: the carbonyl carbon and the carbon bonded to bromine and hydrogen. These would appear as two distinct signals in the ¹³C NMR spectrum. The carbonyl carbon of a ketene typically resonates in a specific region of the spectrum, providing a key diagnostic peak. wisc.edu The chemical shift of the other carbon would be influenced by the electronegative bromine atom. udel.educhemicalbook.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies | Singlet |

| ¹³C (C=O) | ~190-200 | Singlet |

| ¹³C (CHBr) | ~20-30 | Doublet (in proton-coupled spectrum) |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. numberanalytics.comucsb.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be of limited use for this compound itself due to the presence of only one proton. However, in reaction mixtures, it is crucial for determining the connectivity of protons in related reactants, products, and byproducts. emerypharma.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. emerypharma.comcolumbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal with the ¹³C signal of the CHBr carbon, confirming their direct bond. columbia.edu This is a powerful tool for unambiguous assignment of proton and carbon signals. mdpi.com

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. plasmion.com For this compound, mass spectrometry would provide definitive evidence of its formation.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units. csbsju.educhemguide.co.uk This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance (approximately 50.5% and 49.5%, respectively). csbsju.edudocbrown.info Therefore, the mass spectrum of this compound would be expected to show molecular ion peaks at m/z values corresponding to [CH⁷⁹BrCO]⁺ and [CH⁸¹BrCO]⁺. docbrown.info The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 3: Expected Molecular Ion Peaks for this compound in Mass Spectrometry

| Ion | Isotope Composition | Expected m/z | Relative Abundance |

| [M]⁺ | ¹²C₂¹H¹⁶O⁷⁹Br | 119.9 | ~100% |

| [M+2]⁺ | ¹²C₂¹H¹⁶O⁸¹Br | 121.9 | ~98% |

The relative abundance is based on the natural isotopic abundance of bromine.

Advanced Spectroscopic Methods for Mechanistic Insights

To probe the intricate details of reaction mechanisms involving transient species like this compound, advanced spectroscopic techniques are employed. rsc.org These methods provide insights into the dynamics of chemical processes on very short timescales.

Transient Absorption Spectroscopy , also known as flash photolysis, is a pump-probe technique used to study the excited states and reaction intermediates of molecules. edinst.comedinst.com In this method, a sample is excited by a short, intense light pulse (the pump), and the resulting changes in absorption are monitored by a second, weaker light pulse (the probe) at various time delays. edinst.com This allows for the characterization of transient species with lifetimes ranging from femtoseconds to seconds. uni-tuebingen.de The study of the photolysis of precursors to generate this compound can be followed using this technique to observe the formation and decay of the ketene and other intermediates, providing valuable kinetic and mechanistic data. edinst.comchemistry-chemists.com

Other advanced methods, such as photoelectron spectroscopy , have been used to study the electronic structure of related halo-ketenes, providing fundamental data that can be extrapolated to understand the bonding and reactivity of this compound. uni-ulm.de These sophisticated techniques are crucial for building a complete picture of the chemical behavior of highly reactive molecules.

Synthetic Utility and Applications in Organic Synthesis

Synthesis of Carbocyclic and Heterocyclic Compounds

Bromoketene is a key building block for the synthesis of several important cyclic structures, valued for their presence in biologically active molecules and as versatile synthetic intermediates.

The synthesis of β-lactams (azetidin-2-ones) through the [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger reaction, is one of the most effective methods for constructing this crucial heterocyclic motif. nih.govresearchgate.net this compound participates in this reaction to yield α-bromo-β-lactams. These products are particularly valuable as the bromine atom can be subsequently modified through various cross-coupling reactions, nucleophilic substitutions, or metal-halogen exchange, providing access to a wide array of densely functionalized β-lactams. rsc.orgnih.govchemrxiv.org

The reaction proceeds via a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. nih.gov This intermediate then undergoes a conrotatory ring closure to form the β-lactam ring. nih.gov The stereochemical outcome, yielding either cis or trans products, is dependent on the geometry of the imine and the torquoelectronic effects in the ring-closure step. nih.gov

| Reactants | Product | Reaction Type | Key Findings |

| This compound + Imine | α-Bromo-β-lactam | [2+2] Cycloaddition (Staudinger Reaction) | A general and useful method for β-lactam synthesis. The α-bromo substituent serves as a versatile handle for further functionalization. nih.govrsc.orgnih.gov |

| This compound + Aldehyde/Ketone | α-Bromo-β-lactone | [2+2] Cycloaddition | Analogous to the Staudinger reaction, this method allows for the synthesis of four-membered lactone rings. researchgate.net |

Similarly, the [2+2] cycloaddition of this compound with aldehydes and ketones can produce α-bromo-β-lactones, which are also important synthetic intermediates. researchgate.netscribd.com

An important application of this compound chemistry is the synthesis of 3-bromo-5,6-dihydropyridin-2-ones. This is achieved through the reaction of β,γ-unsaturated α-bromoketenes with imines. researchgate.netscholarsportal.info In this transformation, the vinylketene system can exhibit dual reactivity, acting as either a ketene in a [2+2] cycloaddition or as a diene in a [4+2] cycloaddition (Diels-Alder type reaction). researchgate.net

The reaction pathway can be controlled by tuning the substituents on both the ketene and the imine. For instance, a methyl group on the β-position of the vinylketene favors the [4+2] pathway, leading almost exclusively to the six-membered dihydropyridinone ring system. researchgate.net Conversely, using a more sterically hindered ketimine can reactivate the [2+2] mechanism. researchgate.net The bromine atom in the resulting 3-bromo-5,6-dihydropyridin-2-one allows for further functionalization, such as aziridination or displacement with amines. researchgate.netresearchgate.net

| Reactants | Product | Reaction Type | Key Findings |

| β,γ-Unsaturated α-bromoketene + Imine | 3-Bromo-5,6-dihydropyridin-2-one | [4+2] Cycloaddition | The vinylketene acts as a diene. Substituents can be used to control the selectivity between [4+2] and [2+2] pathways. researchgate.netjst.go.jp |

This compound derivatives, specifically α-bromoketene dithioacetals, are effective precursors for the synthesis of substituted pyrazoles. researchgate.netresearchgate.net The reaction of α-aroyl-α-bromoketene dithioacetals with hydrazine (B178648) hydrate (B1144303) leads to the formation of rearranged pyrazoles, such as 3(5)-aryl-4,5(3)-bis(alkylthio)pyrazoles. researchgate.net The reaction mechanism involves the initial formation of a pyrazoline intermediate which then undergoes rearrangement. researchgate.netgoogle.com

When cyclic α-bromoketene dithioacetals are used, the reaction with hydrazine hydrate yields fused rsc.orgCurrent time information in Bangalore, IN.dithiinopyrazole derivatives in high yields. researchgate.net The synthesis of pyrazoles is significant due to their widespread presence in pharmaceuticals and agrochemicals. pharmajournal.net

The construction of cyclopropane (B1198618) rings can be achieved through the cycloaddition of a this compound acetal (B89532) with electron-deficient alkenes. dtic.mil For example, a novel cyclopropane synthesis was reported involving the reaction of this compound acetal with acrylonitrile (B1666552) or methyl alpha-cyanoacrylate. dtic.mil Cyclopropanes are of interest in organic synthesis due to their unique reactivity stemming from ring strain. organic-chemistry.org

γ-Lactones can be prepared using a ketene radical synthon approach. Specifically, the intramolecular radical cyclization of 2-bromo-ketene-S,S-acetals proceeds with high regioselectivity to afford the corresponding γ-lactones via a 5-exo-trig cyclization pathway. oup.comkisti.re.kr This method provides a useful route to functionalized five-membered lactone rings, which are common structural motifs in natural products. sapub.orgresearchgate.net

Functionalization Strategies

A key advantage of using this compound in synthesis is that the resulting products incorporate a bromine atom, which serves as a versatile functional handle for subsequent chemical modifications. The α-bromo-β-lactams are particularly notable in this regard. nih.gov The C-Br bond allows for a variety of transformations, enhancing the molecular complexity and providing access to a broader range of derivatives. chemrxiv.org

Key functionalization strategies include:

Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds. nih.govchemrxiv.org

Nucleophilic Bimolecular Substitution (SN2): The bromide can be displaced by various nucleophiles to introduce heteroatom functionalities. rsc.orgnih.gov

Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents can generate a new nucleophilic center on the lactam ring, which can then be trapped with various electrophiles. nih.govchemrxiv.org

These strategies significantly expand the synthetic utility of this compound-derived products, allowing for the facile diversification of the molecular core to access novel and potentially bioactive compounds. chemrxiv.orgnsf.gov

Introduction of Specific Functional Groups

This compound serves as a reagent for introducing specific functional groups into organic molecules. purdue.edusolubilityofthings.combiotechacademy.dk The term "functional group" refers to specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. purdue.edusolubilityofthings.com The bromine atom in this compound can be replaced by various nucleophiles, allowing for the introduction of diverse functionalities. chemsimplified.com For example, the reaction of this compound with alcohols can lead to the formation of α-bromoesters, which are themselves versatile intermediates.

Role as Versatile Synthons

In retrosynthetic analysis, a synthon is a conceptual unit within a target molecule that represents a potential starting material. wikipedia.org this compound and its derivatives are considered versatile synthons in organic synthesis. chemrxiv.orgrsc.org Straight-chain ω-amino-α,β-unsaturated carbonyl compounds, which can be conceptually derived from this compound, are valuable synthons for synthesizing nitrogen-containing heterocycles. rsc.org Similarly, vinylene carbonate has emerged as a multifunctional synthon in various organic transformations. sioc-journal.cn

α-Bromo Ketene Dithioacetals as Intermediates

α-Bromo ketene dithioacetals, which can be prepared from the corresponding ketene dithioacetals, are important and versatile intermediates in organic synthesis. jlu.edu.cnresearchgate.net Functionalized ketene dithioacetals themselves are key precursors for constructing useful carbocyclic and heterocyclic compounds. jlu.edu.cnresearchgate.net

A straightforward and efficient method for the α-bromination of functionalized ketene dithioacetals involves using copper(II) bromide in tetrahydrofuran (B95107) at room temperature in the presence of water, which provides α-bromo ketene dithioacetals in excellent yields and with high regioselectivity. jlu.edu.cnresearchgate.net The mechanism is proposed to involve the in situ formation of bromine, which adds to the ketene dithioacetal, followed by the elimination of a proton. jlu.edu.cnresearchgate.net

These α-bromo ketene dithioacetals are valuable for further synthetic transformations. For instance, their reactions with hydrazine hydrate can lead to the formation of rearranged pyrazoles. researchgate.nettandfonline.com The lithiation of 2-bromoketene dithioacetals has also been explored, opening up further avenues for their functionalization. scilit.comacs.org

Ketene Radical Synthons

Bromoketenes, and more specifically their derivatives, serve as valuable synthons for the generation of ketene radicals in organic synthesis. This approach has been successfully applied to intramolecular radical cyclization reactions, providing a novel route to various heterocyclic structures. The core strategy involves the generation of a radical at the α-position to the ketene or its equivalent, which can then participate in cyclization.

Research has demonstrated the utility of 2-bromo-ketene-S,S-acetals as effective precursors for ketene radical synthons. kisti.re.kroup.com The presence of the bromine atom at the C(2) position allows for the generation of a radical intermediate through the action of a radical initiator system, such as tri-n-butyltin hydride and azobisisobutyronitrile (AIBN). oup.com This generated radical, stabilized by the adjacent sulfur atoms in the ketene dithioacetal, can then undergo intramolecular addition to a suitably positioned unsaturated bond.

A key application of this methodology is in the synthesis of γ-lactones. kisti.re.kroup.com In these reactions, the intramolecular radical cyclization of 2-bromo-ketene-S,S-acetals proceeds with high regioselectivity, favoring the 5-exo-trig cyclization pathway to yield the corresponding γ-lactones. oup.com This regioselectivity is consistent with Beckwith's rules for radical cyclizations, which generally favor the formation of five-membered rings in such systems. scripps.edu The stability of the ketene-S,S-acetal unit under standard radical reaction conditions is crucial for the success of these transformations. oup.com

The process typically begins with the preparation of the ketene radical precursor, which involves the introduction of a bromine atom at the C(2) position of a ketene-S,S-acetal. oup.com This is often achieved by reacting the ketene-S,S-acetal with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. oup.com Subsequent treatment of the resulting 2-bromo derivative with a radical initiator system at elevated temperatures generates the desired ketene radical synthon, which then cyclizes to form the final product. oup.com

The following table summarizes representative examples of intramolecular radical cyclizations using this compound dithioacetals as ketene radical synthons.

| Substrate | Reagents and Conditions | Product | Yield (%) | Ref |

| 2-Bromo-2-(methoxycarbonyl)-ketene dithioacetal | Bu3SnH, AIBN, Toluene, 80 °C | Methyl 2-oxotetrahydrofuran-3-carboxylate | 75 | oup.com |

| 2-Benzoyl-2-bromo-ketene dithioacetal | Bu3SnH, AIBN, Toluene, 80 °C | 3-Benzoyl-tetrahydrofuran-2-one | 80 | oup.com |

| 2-Bromo-2-cyano-ketene dithioacetal | Bu3SnH, AIBN, Toluene, 80 °C | 2-Oxotetrahydrofuran-3-carbonitrile | 72 | oup.com |

Advanced Topics and Future Research Directions

Development of Novel Generation Methods